1-(5,5-Dimethoxypentyl)piperidin-4-ol
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Overview
Description
1-(5,5-Dimethoxypentyl)piperidin-4-ol is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethoxypentyl)piperidin-4-ol typically involves the formation of the piperidine ring followed by the introduction of the hydroxyl and acetal groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. Subsequent functionalization steps introduce the hydroxyl group at the 4-position and the dimethyl acetal group at the pentanal moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow reactions may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
1-(5,5-Dimethoxypentyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
1-(5,5-Dimethoxypentyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethoxypentyl)piperidin-4-ol involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and acetal groups may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but lacking the hydroxyl and acetal groups.
4-Hydroxypiperidine: Contains the hydroxyl group but lacks the pentanal dimethyl acetal moiety.
Pentanal dimethyl acetal: Contains the acetal group but lacks the piperidine ring.
Uniqueness
1-(5,5-Dimethoxypentyl)piperidin-4-ol is unique due to the combination of the piperidine ring, hydroxyl group, and acetal moiety. This combination imparts specific chemical and biological properties that are not present in the simpler analogs.
Properties
Molecular Formula |
C12H25NO3 |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(5,5-dimethoxypentyl)piperidin-4-ol |
InChI |
InChI=1S/C12H25NO3/c1-15-12(16-2)5-3-4-8-13-9-6-11(14)7-10-13/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
KWMGMOOHOXNWBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCN1CCC(CC1)O)OC |
Origin of Product |
United States |
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